2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide
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Overview
Description
The compound “2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide” is mentioned in a patent application as an inhibitor of Poly (ADP-ribose)glycohydrolase (PARG) . PARG is an enzyme involved in DNA replication and repair . Inhibitors of PARG are anticipated to have utility as a cancer treatment both as single agents and in combination with therapeutic agents and radiotherapy .
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Sapegin et al. (2018) explored the role of primary sulfonamide groups in facilitating ring-forming cascades, leading to the creation of [1,4]oxazepine-based primary sulfonamides. These compounds, including structures similar to 2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide, demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes (Sapegin et al., 2018).
Anti-HIV and Antifungal Activities
Zareef et al. (2007) synthesized a series of compounds, including those similar to the chemical , which exhibited notable anti-HIV and antifungal activities in vitro. These findings suggest potential applications in treating HIV infections and fungal diseases (Zareef et al., 2007).
DNA Binding and Anticancer Activities
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and found that the sulfonamide derivatives play a significant role in DNA binding and cleavage. This study implies potential applications in cancer treatment, where such compounds could be used to target DNA in tumor cells (González-Álvarez et al., 2013).
Antitubercular Agent Potential
Purushotham and Poojary (2018) investigated a compound structurally related to this compound. They found insights into its potential as an antitubercular agent by docking studies against the Mycobacterium tuberculosis enzyme (Purushotham & Poojary, 2018).
Fungicidal Activity
Chen, Li, and Han (2000) synthesized compounds including those similar to the chemical and evaluated their fungicidal activity against rice sheath blight. This study demonstrates the potential agricultural applications of these compounds in controlling plant diseases (Chen, Li, & Han, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O3S/c1-3-22-8-10(6-18-22)15-20-14(25-21-15)7-19-26(23,24)13-4-9(2)11(16)5-12(13)17/h4-6,8,19H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXCKZJWCPVVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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